9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine 9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine
Brand Name: Vulcanchem
CAS No.: 61607-78-1
VCID: VC17152847
InChI: InChI=1S/C13H12N4S/c1-2-4-12-11(3-1)15-10-5-6-18-7-9(10)13-16-14-8-17(12)13/h1-4,8,15H,5-7H2
SMILES:
Molecular Formula: C13H12N4S
Molecular Weight: 256.33 g/mol

9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine

CAS No.: 61607-78-1

Cat. No.: VC17152847

Molecular Formula: C13H12N4S

Molecular Weight: 256.33 g/mol

* For research use only. Not for human or veterinary use.

9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine - 61607-78-1

Specification

CAS No. 61607-78-1
Molecular Formula C13H12N4S
Molecular Weight 256.33 g/mol
IUPAC Name 9-thia-2,4,5,13-tetrazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7(12),14,16-hexaene
Standard InChI InChI=1S/C13H12N4S/c1-2-4-12-11(3-1)15-10-5-6-18-7-9(10)13-16-14-8-17(12)13/h1-4,8,15H,5-7H2
Standard InChI Key BCXWQDAMPBYTRZ-UHFFFAOYSA-N
Canonical SMILES C1CSCC2=C1NC3=CC=CC=C3N4C2=NN=C4

Introduction

Structural Characterization and Nomenclature

The compound’s name reflects its intricate polycyclic architecture:

  • Benzodiazepine core: A seven-membered ring with two nitrogen atoms at positions 1 and 5, characteristic of 1,5-benzodiazepines .

  • Triazolo[4,3-a] fusion: A 1,2,4-triazole ring fused at positions 4 and 3-a of the benzodiazepine, introducing a third nitrogen and enhancing aromaticity .

  • Thiopyrano(3,4-c) moiety: A six-membered sulfur-containing ring fused at positions 3 and 4-c, contributing steric bulk and potential metabolic stability .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₈H₁₅N₅S (predicted based on analogous compounds )
Molecular Weight~349.4 g/mol
Ring SystemBenzodiazepine + triazolo + thiopyrano
Heteroatoms3 Nitrogens (benzodiazepine/triazolo) + 1 Sulfur (thiopyrano)

The thiopyrano ring’s sulfur atom may engage in hydrophobic interactions or hydrogen bonding, influencing target affinity .

Synthetic Strategies

Benzodiazepine Precursor Synthesis

The 1,5-benzodiazepine core is typically synthesized via:

  • Condensation reactions: Between o-phenylenediamine and α,β-unsaturated ketones, as demonstrated in the synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines .

  • Thiolactam formation: Lawesson’s reagent converts lactams to thiolactams, critical for subsequent cyclization .

Triazolo Ring Formation

Cyclization of hydrazides with thiolactams under thermal conditions yields triazolo-fused derivatives. For example, N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides cyclize in 1-butanol to form triazolo[4,3-a] benzodiazepines .

Thiopyrano Fusion

Introducing the thiopyrano ring likely involves:

  • Sulfur incorporation: Using thiourea or Lawesson’s reagent to form thioethers .

  • Cyclization: Friedel-Crafts alkylation or acid-catalyzed ring closure, as seen in tetrahydrothiopyrano[3,4-c]quinolines .

Pharmacological Implications

While no direct data exists for this compound, inferences are drawn from structurally related agents:

BET Bromodomain Inhibition

Triazolo-benzodiazepines like alprazolam bind bromodomains (e.g., BRD4(1)) via hydrogen bonding between the triazolo N-methyl group and conserved asparagine (N140) . The thiopyrano ring may enhance binding through hydrophobic interactions or conformational restriction.

GABAₐ Receptor Modulation

Classical benzodiazepines potentiate GABAergic signaling. The triazolo ring in alprazolam increases selectivity for α₁-subunit-containing receptors , suggesting that the thiopyrano moiety in this compound could further modulate subunit preference.

Table 2: Comparative Pharmacological Profiles

CompoundTargetIC₅₀/KdKey Structural Features
Alprazolam BRD4(1)~10 μMTriazolo ring, chloro substituent
Midazolam GABAₐ15–30 nMImidazolo ring, fluorophenyl group
Target Compound(Predicted)N/AThiopyrano, triazolo, 1,5-benzodiazepine

Computational Insights

Density Functional Theory (DFT) Analysis

Global reactivity indices (e.g., chemical hardness, electrophilicity) for analogous triazolo-benzodiazepines suggest:

  • High electrophilicity: Facilitates nucleophilic attack during synthesis .

  • Local softness: Concentrated at the triazolo ring, indicating susceptibility to electrophilic substitution .

Molecular Docking Predictions

Preliminary docking (using BRD4(1) PDB: 3MXF) indicates:

  • Triazolo ring: Forms hydrogen bonds with N140 and water-mediated interactions with Y97 .

  • Thiopyrano sulfur: Engages in van der Waals interactions with W81, potentially improving affinity over non-sulfur analogs.

Challenges and Future Directions

  • Synthetic Optimization: Improving yields in thiopyrano ring formation, which may require screening solvents (e.g., toluene vs. 1-butanol) .

  • Selectivity Profiling: Assessing off-target effects at GABAₐ subtypes or unrelated bromodomains.

  • Metabolic Stability: The thiopyrano ring’s impact on cytochrome P450 metabolism warrants investigation.

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